4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline
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Overview
Description
4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline is a heterocyclic compound that features a pyrano-pyrazole core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrano and pyrazole rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dihydro-3H-pyrazol-3-ones with active carbonyl compounds in the presence of trifluoroacetic acid at elevated temperatures can yield the desired pyrano-pyrazole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antiviral, and anticancer properties.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline involves its interaction with specific molecular targets. The pyrano-pyrazole core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: Shares the pyrano-pyrazole core but lacks the aniline moiety.
2-Amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one: Another heterocyclic compound with a similar pyrano structure.
Uniqueness
4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline is unique due to the presence of the aniline group, which can significantly alter its chemical reactivity and biological activity compared to other pyrano-pyrazole derivatives.
Properties
IUPAC Name |
4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMPTEYWRBLHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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